molecular formula C14H12N2O B3858144 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol

Cat. No.: B3858144
M. Wt: 224.26 g/mol
InChI Key: BGTLUMBJNNLMAH-UHFFFAOYSA-N
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Description

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol is a compound that features a benzimidazole moiety linked to a phenol group Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol typically involves the reaction of 1,2-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringOne common method involves the use of polyphosphoric acid as a cyclodehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced benzimidazole derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-Benzo[D]imidazol-2-YL)thio)phenol
  • 4-((1H-Benzo[D]imidazol-2-YL)thio)benzaldehyde
  • 2-((1H-Benzo[D]imidazol-2-YL)thio)benzylidene

Uniqueness

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol is unique due to the presence of both the benzimidazole and phenol groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)16-14/h1-8,17H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLUMBJNNLMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(4-hydroxyphenyl)acetate (40.0 g, 241 mmol) and benzene-1,2-diamine (26.0 g, 241 mmol) in a sealed vessel was heated to 150° C. for 18 h. After cooling to room temperature, the mixture was diluted with MeOH and heated to 100 C for 1 h. The mixture was cooled to −20 C overnight, then filtered to collect 25.8 g (48%) of a lavender solid. MS (ESI, pos. ion) m/z: 225 (M+1).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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